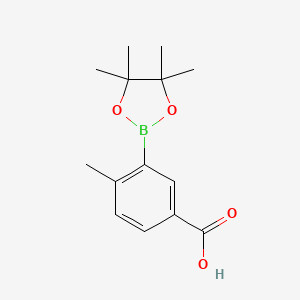

4-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)安息香酸

概要

説明

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, also known by other names such as Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate , 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid Methyl Ester , and 4-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester , is a chemical compound with the molecular formula C₁₄H₁₉BO₄ . It is a white to nearly white powder or crystalline substance .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically a boronic acid derivative and an aryl halide, under suitable conditions. The boronic acid moiety provides a versatile handle for further functionalization, making it valuable in organic synthesis. Detailed synthetic routes and optimization strategies can be found in relevant literature .

Molecular Structure Analysis

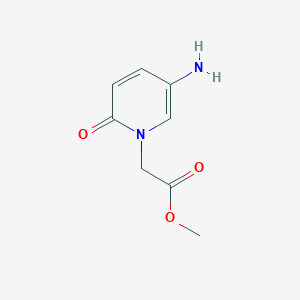

The molecular structure of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid consists of a benzoic acid core substituted with a boron-containing group. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety is attached to the aromatic ring. The specific arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data .

Chemical Reactions Analysis

This compound participates in various chemical reactions due to its boronic acid functionality. Some notable reactions include Suzuki-Miyaura cross-coupling reactions, where it serves as a boron source to form C-C bonds. Additionally, it can undergo esterification, hydrolysis, and other transformations. Researchers have explored its reactivity in diverse contexts, and these findings are documented in scientific literature .

Physical and Chemical Properties Analysis

科学的研究の応用

ボリル化反応

この化合物は、アルキルベンゼンのベンジル位 C-H 結合におけるボリル化反応に用いることができ、ピナコールベンジルボロン酸エステルを生成します。 これは特に、パラジウム触媒の存在下で有用です .

アルキンおよびアルケンのヒドロホウ素化

これは、アルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化のための試薬として役立ちます。これは多くの場合、遷移金属によって触媒されます .

ディールス・アルダー反応

この化合物は、スチレンおよびトランス-β-ニトロスチレンとのディールス・アルダー反応、およびその他の重要な炭素-炭素結合形成反応に関与する可能性があります .

蛍光プローブおよび分析試薬

その構造のために、これは様々な化学分析のための蛍光プローブまたは分析試薬として使用される可能性があります .

共役コポリマーの合成

これは、電子機器およびフォトニクスにおいて重要な材料である、共役コポリマーを生成するための中間体の合成に使用される可能性があります .

作用機序

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures in biological systems.

Mode of Action

The compound’s mode of action involves a borylation process at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Safety and Hazards

As with any chemical compound, safety precautions should be observed. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Avoid inhalation, skin contact, and ingestion. Proper protective equipment and ventilation are essential when working with this substance .

将来の方向性

Research on 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid continues to explore its applications in organic synthesis, materials science, and medicinal chemistry. Investigating its potential as a building block for novel compounds or as a reagent in specific reactions could yield exciting developments .

生化学分析

Biochemical Properties

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes such as palladium catalysts, which facilitate the formation of pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes . Additionally, it is involved in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s utility in modifying and synthesizing complex organic molecules.

Cellular Effects

The effects of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid on various cell types and cellular processes are still under investigation. It is known to influence cell function by participating in reactions that modify cellular components. For instance, its role in borylation and hydroboration reactions can impact cell signaling pathways and gene expression by altering the chemical environment within cells . These modifications can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form pinacol benzyl boronate and participate in hydroboration reactions is facilitated by its interaction with palladium and other transition metal catalysts . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert conditions but can degrade when exposed to air

Dosage Effects in Animal Models

The effects of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by facilitating specific biochemical reactions. At higher doses, it may cause toxic or adverse effects due to its interactions with cellular components . Threshold effects and toxicity levels need to be carefully studied to determine safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is involved in various metabolic pathways, particularly those related to organic synthesis. The compound interacts with enzymes and cofactors that facilitate borylation and hydroboration reactions . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can be affected by these interactions, which in turn can impact its biochemical activity . Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells

特性

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZCHODXFJYVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582075 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515131-35-8 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)

![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)

![[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1369366.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)

![4-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B1369374.png)

![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)